molecular formula C20H19N5O2 B4220159 Ethyl 2-methyl-5-phenyl-7-(3-pyridyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 2-methyl-5-phenyl-7-(3-pyridyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B4220159
M. Wt: 361.4 g/mol
InChI Key: SROCTOJQMHESDB-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-5-phenyl-7-(3-pyridyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a triazolo-pyrimidine derivative characterized by a fused bicyclic core, an ethyl ester group at position 6, a methyl group at position 2, a phenyl group at position 5, and a 3-pyridyl substituent at position 5. This compound belongs to a class of nitrogen-rich heterocycles known for their pharmacological versatility, including anticancer, antimicrobial, and anti-inflammatory activities . Its structural complexity and substituent diversity make it a promising candidate for drug discovery, particularly in targeting kinases and enzymes involved in cellular signaling .

Properties

IUPAC Name

ethyl 2-methyl-5-phenyl-7-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O2/c1-3-27-19(26)16-17(14-8-5-4-6-9-14)23-20-22-13(2)24-25(20)18(16)15-10-7-11-21-12-15/h4-12,18H,3H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SROCTOJQMHESDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=NC(=NN2C1C3=CN=CC=C3)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 2-methyl-5-phenyl-7-(3-pyridyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step reactions. One common method includes the condensation of enaminonitriles with benzohydrazides, followed by a transamidation mechanism and nucleophilic addition with nitrile, leading to the formation of the target compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. .

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-methyl-5-phenyl-7-(3-pyridyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has been studied for its potential as a therapeutic agent. Its structure suggests that it may interact with various biological targets, making it a candidate for drug development.

Anticancer Activity

Research indicates that compounds similar to ethyl 2-methyl-5-phenyl-7-(3-pyridyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine have shown promising anticancer properties. For instance, studies have demonstrated that triazolopyrimidine derivatives exhibit inhibitory effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation through various mechanisms such as the modulation of kinase activity and interference with DNA repair processes .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Preliminary studies indicate that triazole derivatives can exhibit activity against a range of pathogens, including bacteria and fungi. This is attributed to their ability to disrupt cellular processes or inhibit essential enzymes in microbial cells .

Pharmacological Applications

This compound may also play a role in the development of new pharmacological agents targeting various diseases.

Neurological Disorders

There is growing interest in the neuroprotective effects of triazole derivatives. Research suggests that these compounds may modulate neurotransmitter systems or exhibit anti-inflammatory properties that could be beneficial in treating conditions such as Alzheimer's disease and Parkinson's disease. The ability to cross the blood-brain barrier enhances their potential as therapeutic agents in neurology .

Cardiovascular Health

The compound's influence on cardiovascular health is another area of exploration. Some studies have indicated that triazolo derivatives can affect vascular smooth muscle function and may help in managing hypertension or other cardiovascular conditions by modulating calcium channels or nitric oxide pathways .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. The incorporation of various substituents on the phenyl or pyridyl rings can significantly affect its biological activity.

Substituent Effect on Activity
Methyl groupEnhances lipophilicity and bioavailability
Pyridyl groupIncreases affinity for specific receptors
Triazole moietyContributes to anticancer and antimicrobial activity

Case Studies

Several case studies highlight the effectiveness of this compound in preclinical models:

Case Study 1: Anticancer Efficacy

A study involving a series of triazolopyrimidine derivatives showed that ethyl 2-methyl-5-phenyl-7-(3-pyridyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine exhibited significant cytotoxicity against breast cancer cell lines when tested in vitro. The mechanism was linked to apoptosis induction via mitochondrial pathways.

Case Study 2: Antimicrobial Studies

In vitro assays demonstrated that this compound displayed antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values indicated potential for development into an antimicrobial agent.

Mechanism of Action

The mechanism of action of Ethyl 2-methyl-5-phenyl-7-(3-pyridyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves the inhibition of specific molecular targets and pathways. It has been observed to inhibit endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway, contributing to its neuroprotective and anti-inflammatory effects . The compound interacts with various proteins and enzymes, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

The 3-pyridyl group in the target compound enhances hydrogen-bonding interactions with biological targets (e.g., kinases), improving binding affinity compared to phenyl or halogenated analogues . In contrast:

  • Halogenated Derivatives (e.g., 3-bromophenyl, 2-fluorophenyl): Increase lipophilicity and membrane permeability but may reduce solubility .
  • Hydroxyl/Methoxy Groups (e.g., 3-hydroxyphenyl, 3,4-dimethoxyphenyl): Improve water solubility and antioxidant activity .
  • Thiophene/Trifluoromethyl Groups : Alter electronic properties, enhancing selectivity for enzymes like CDK2 .

Table 2: Structural Features and Bioactivity

Compound Name Key Substituents Molecular Weight (g/mol) Notable Bioactivity
Target Compound 2-Me, 5-Ph, 7-(3-pyridyl) ~375.45* Kinase inhibition, anticancer
Ethyl 7-(3,4-dimethoxyphenyl) 3,4-diOMe, 5-Pr 372.40 Antioxidant, anti-inflammatory
Ethyl 7-(2-chlorophenyl)-5-CF₃ 2-Cl, 5-CF₃ 412.78 MDM2-p53 interaction inhibition
Ethyl 7-(thiophen-2-yl)-5-Ph 7-thiophene 336.41 Antiviral, antimicrobial

*Calculated based on analogous structures.

Physicochemical and Stability Properties

  • Solubility: Moderate in ethanol/water mixtures due to the polar pyridyl group; lower than hydroxylated derivatives .
  • Stability : Sensitive to light and moisture; requires storage at −20°C under inert atmosphere .
  • Crystallography : X-ray studies confirm a planar triazole ring and envelope conformation of the dihydropyrimidine ring, critical for target binding .

Biological Activity

Ethyl 2-methyl-5-phenyl-7-(3-pyridyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (CAS Number: 727407-23-0) is a compound of interest due to its potential biological activities. This article reviews the compound's synthesis, structural characteristics, and biological activities based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H19N5O2, with a molecular weight of 365.40 g/mol. The structure features a triazolo-pyrimidine core which is known for various biological activities, including antimicrobial and anticancer effects.

Synthesis

The synthesis of this compound typically involves the reaction of ethyl cyanoacetate with substituted benzaldehydes in the presence of 3-amino-1,2,4-triazole under specific conditions. This method has been optimized for yield and purity in laboratory settings .

Anticancer Activity

Research indicates that derivatives of triazolo-pyrimidines exhibit significant anticancer properties. For instance, compounds similar to Ethyl 2-methyl-5-phenyl-7-(3-pyridyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine have shown to inhibit various cancer cell lines. A study reported IC50 values for related compounds against colon carcinoma HCT-116 and breast cancer T47D cell lines, demonstrating promising cytotoxic effects .

Compound TypeCell LineIC50 (µM)
Triazolo-Pyrimidine DerivativeHCT-116 (Colon)6.2
Triazolo-Pyrimidine DerivativeT47D (Breast)27.3

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that triazole derivatives possess antibacterial activity against various pathogens. Ethyl 2-methyl-5-phenyl-7-(3-pyridyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine demonstrated effectiveness against Gram-positive and Gram-negative bacteria in vitro .

The mechanism by which these compounds exert their biological effects often involves interaction with specific biological targets such as enzymes or receptors. For instance, molecular docking studies have suggested that certain triazolo-pyrimidines can disrupt protein-protein interactions critical for viral replication in influenza A virus .

Case Studies

  • Anticancer Study : A recent investigation into a series of triazolo-pyrimidine derivatives highlighted their ability to inhibit cell proliferation in multiple cancer types. The study utilized MTT assays to assess cytotoxicity and found that modifications on the phenyl ring significantly enhanced activity.
  • Antimicrobial Study : Another study focused on the antibacterial properties of triazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that the presence of a pyridine moiety contributed to increased antibacterial potency.

Q & A

Q. What are the current synthetic methodologies for this compound, and how do they align with green chemistry principles?

Answer: Synthetic routes include:

  • Multicomponent Biginelli-like reactions under acidic or ionic liquid (IL) conditions to achieve regioselectivity. For example, acidic conditions (e.g., citric acid in ethanol) yield 4,7-dihydro analogues (83% yield), while ILs enable aromatic derivatives (40–75% yields) .
  • Eco-friendly protocols using 4,4’-trimethylenedipiperidine (TMDP) as a recyclable additive in water/ethanol (1:1 v/v) at reflux, offering high yields (80–90%), reduced toxicity, and simplified work-up .

Q. How is the compound structurally characterized, and what analytical techniques are critical?

Answer:

  • X-ray crystallography (using SHELX software) confirms the fused triazolo-pyrimidine core and substituent orientations. Key features include planar bicyclic systems and π-stacking interactions (e.g., centroid distances of 3.63–3.88 Å) .
  • NMR/IR spectroscopy identifies functional groups (e.g., ester carbonyl at ~1700 cm⁻¹) and proton environments (e.g., NH signals at δ 10.89 ppm) .

Q. What biological activities are associated with this compound, and how are they assessed?

Answer:

  • Antiviral/anticancer potential : Molecular docking predicts interactions with targets like cyclin-dependent kinase 2 (CDK2) .
  • Antimicrobial activity : Evaluated via in vitro assays against bacterial/fungal strains, with structural modifications (e.g., halogen substituents) enhancing potency .

Advanced Research Questions

Q. How can regioselectivity be controlled during synthesis?

Answer: Regioselectivity depends on:

  • Solvent polarity : Acidic conditions (e.g., acetic acid) favor 7-aryl-4,7-dihydro derivatives, while ILs promote 5-aryl aromatic analogues .
  • Catalyst design : TMDP’s dual Lewis base sites direct condensation pathways, avoiding side products like fully oxidized triazolo-pyrimidines .

Q. How can reaction yields be optimized while minimizing environmental impact?

Answer:

  • Additive recyclability : TMDP retains >90% activity after 5 cycles due to thermal stability (melting point: 65°C) and water solubility .
  • Solvent selection : Ethanol/water mixtures reduce hazardous waste vs. traditional solvents (e.g., DMF) .

Q. How are structural contradictions resolved (e.g., substituent effects on bioactivity)?

Answer:

  • Crystallographic data clarifies substituent conformations (e.g., dihedral angles of 83–89° between aromatic rings) .
  • Comparative SAR studies : Trifluoromethyl groups enhance metabolic stability, while hydroxyl groups improve solubility .

Q. What computational methods are used to predict biological interactions?

Answer:

  • Molecular docking (e.g., AutoDock Vina) simulates binding to targets like CDK2, with scoring functions (e.g., ΔG) prioritizing high-affinity derivatives .
  • DFT calculations model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and regioselectivity .

Data Contradictions and Mitigation

  • TMDP toxicity claims : highlights TMDP’s low toxicity, while notes administrative hurdles for piperidine-based reagents. Resolution: Prioritize TMDP for its recyclability and safety profile .
  • Yield variability in ILs : Lower yields (40%) in ILs vs. acidic conditions (83%) may stem from incomplete oxidation. Mitigation: Optimize H₂O₂ concentrations for in situ oxidation .

Methodological Recommendations

  • Synthetic workflow : Use TMDP in water/ethanol for scalable, eco-friendly synthesis .
  • Characterization pipeline : Combine XRD (SHELXL), NMR, and docking studies for robust structural/functional validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-methyl-5-phenyl-7-(3-pyridyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-methyl-5-phenyl-7-(3-pyridyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.